molecular formula C18H20ClN3O2 B11147417 5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide

5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B11147417
M. Wt: 345.8 g/mol
InChI Key: SPFQMHIXARUBLY-UHFFFAOYSA-N
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Description

5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as methoxyethyl bromide, in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine, such as 1-methyl-1H-pyrrole-2-methylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indole-2-carboxamide: A simpler indole derivative with similar structural features.

    1-(2-methoxyethyl)-1H-indole-2-carboxamide: Lacks the chloro and pyrrole groups but shares the indole core and methoxyethyl group.

    N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide: Lacks the chloro and methoxyethyl groups but contains the pyrrole and indole core.

Uniqueness

5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide is unique due to the combination of its chloro, methoxyethyl, and pyrrole groups, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

5-chloro-1-(2-methoxyethyl)-N-[(1-methylpyrrol-2-yl)methyl]indole-2-carboxamide

InChI

InChI=1S/C18H20ClN3O2/c1-21-7-3-4-15(21)12-20-18(23)17-11-13-10-14(19)5-6-16(13)22(17)8-9-24-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,23)

InChI Key

SPFQMHIXARUBLY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)C2=CC3=C(N2CCOC)C=CC(=C3)Cl

Origin of Product

United States

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